Glutaric acid (CAS 68937-69-9 / 110-94-1) is a linear, five-carbon aliphatic dicarboxylic acid utilized as a chemical intermediate, polymer precursor, and formulation additive. Positioned structurally between succinic acid (C4) and adipic acid (C6), it offers a distinct physicochemical profile characterized by high aqueous solubility and a relatively low melting point [1]. In industrial procurement, it is primarily sourced for applications where the rigidity, high melting temperatures, or limited solubility of even-carbon dibasic acids pose processing or formulation bottlenecks.
Substituting glutaric acid with cheaper, more ubiquitous even-carbon alternatives like adipic acid or succinic acid routinely fails in specialized workflows due to the 'odd-even effect' governing dicarboxylic acids. Even-carbon diacids pack tightly into highly stable crystal lattices, resulting in high melting points and poor aqueous solubility [1]. If a buyer substitutes adipic acid into a high-concentration liquid formulation, it will precipitate; if substituted into a flexible elastomer synthesis, the resulting polymer will become overly crystalline and rigid. Procurement must specify the odd-carbon glutaric acid when low-temperature processability, high formulation concentration, or polymer flexibility is application-critical.
Glutaric acid exhibits quantitatively higher aqueous solubility compared to its even-carbon homologues. While adipic acid and succinic acid are limited to approximately 1.5% and 5.8% by weight in water at room temperature, respectively, glutaric acid achieves over 50% (w/w) solubility [1]. This differential allows for the formulation of highly concentrated aqueous solutions without precipitation.
| Evidence Dimension | Aqueous solubility at 20-25 °C |
| Target Compound Data | >50% w/w (approx. 640 g/L) |
| Comparator Or Baseline | Adipic acid (~1.5% w/w) and Succinic acid (~5.8% w/w) |
| Quantified Difference | Up to 33x higher solubility than adipic acid |
| Conditions | Aqueous solution at room temperature |
Enables the procurement of a stable, high-concentration dibasic acid for liquid detergents, metalworking fluids, and aqueous polymer precursors where adipic acid would precipitate.
The odd-carbon structure of glutaric acid results in a lower melting point (95-98 °C) than its closest even-carbon analogs, adipic acid (152 °C) and succinic acid (185 °C) [1]. In melt-phase polymerization, this thermal threshold reduces the energy required for processing and limits the thermal degradation of sensitive co-monomers.
| Evidence Dimension | Melting Point (Tm) |
| Target Compound Data | 95-98 °C |
| Comparator Or Baseline | Adipic acid (152 °C) and Succinic acid (185 °C) |
| Quantified Difference | 54 °C lower than adipic acid; 87 °C lower than succinic acid |
| Conditions | Standard atmospheric pressure |
Lowers energy costs and prevents co-monomer degradation during melt-phase synthesis of polyesters and polyamides.
In polymer synthesis, substituting even-carbon diacids with glutaric acid alters the material's mechanical properties due to the odd-even effect. The odd-carbon chain disrupts polymer packing, yielding polyamides and polyesters with lower glass transition temperatures (Tg) and reduced crystallinity compared to the rigid, crystalline polymers derived from adipic acid or succinic acid [1].
| Evidence Dimension | Polymer Crystallinity and Flexibility |
| Target Compound Data | Yields amorphous or low-crystallinity polymers with high flexibility |
| Comparator Or Baseline | Adipic/Succinic acids yield tightly packed, highly crystalline polymers |
| Quantified Difference | Substantial reduction in Tg and crystalline domain formation |
| Conditions | Polyamide and polyester backbone integration |
Critical for manufacturing flexible bio-based elastomers, low-temperature plasticizers, and amorphous adhesives that require structural mobility.
Glutaric acid acts as a functional low-Tg excipient for stabilizing amorphous active pharmaceutical ingredients (APIs). Due to its measured solubility in amorphous API matrices and its lower intrinsic Tg, co-milling with glutaric acid prevents API amorphization loss more effectively than higher-Tg, less soluble dicarboxylic acids, which can promote drug crystallization [1].
| Evidence Dimension | API Amorphization Stabilization |
| Target Compound Data | High solubility in API matrix; effectively lowers composite Tg to stabilize amorphous state |
| Comparator Or Baseline | Higher-Tg diacids (e.g., succinic acid) show lower solubility and can promote crystallization |
| Quantified Difference | Stronger inhibition of API crystallization during co-milling |
| Conditions | Co-milling with APIs (e.g., sulfadimidine) for solid dispersion |
Provides pharmaceutical formulators with a reliable co-former to maintain the amorphous state and enhance the bioavailability of poorly soluble drugs.
Glutaric acid is the required dibasic acid for metalworking fluids, industrial cleaners, and aqueous chemical precursors where active concentrations must exceed 10-20% w/w. Its >50% solubility prevents the precipitation issues inherent to adipic acid [1].
Selected over succinic and adipic acids in melt-phase synthesis of polyesters and polyamides when co-monomers are thermally sensitive. The 95-98 °C melting point allows for lower processing temperatures, saving energy and reducing degradation [2].
Procured for the synthesis of specialty polymers (e.g., PA65) where the odd-carbon chain is deliberately used to disrupt crystallinity. This yields materials with lower glass transition temperatures and higher flexibility than those made with even-carbon diacids [3].
Utilized as a soluble, low-Tg co-milling excipient to stabilize amorphous APIs. It is prioritized over higher-Tg diacids to prevent drug crystallization and maintain enhanced bioavailability in solid dosage forms [4].